Superior Cytotoxic Potency of Cimigenol Aglycone Against Liver and Lung Cancer Cells vs. Cimiacerin B
In a direct comparative in vitro cytotoxicity screen of isolated Cimicifuga foetida constituents against five human cancer cell lines, cimigenol (the aglycone) demonstrated the most potent activity. Against the hepatocellular carcinoma cell line SMMC-7721, cimigenol exhibited an IC50 of 7.87 µM, and against the lung adenocarcinoma cell line A-549, an IC50 of 12.16 µM [1]. In contrast, cimiacerin B, a structurally related compound from the same source, showed markedly weaker cytotoxicity against A-549 cells with an IC50 of 16.77 µM [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | SMMC-7721: 7.87 µM; A-549: 12.16 µM |
| Comparator Or Baseline | Cimiacerin B (structurally related triterpenoid) |
| Quantified Difference | Cimigenol is 1.38-fold more potent than cimiacerin B against A-549 cells (12.16 µM vs 16.77 µM) |
| Conditions | MTT assay; SMMC-7721 (hepatocellular carcinoma) and A-549 (lung adenocarcinoma) human cancer cell lines |
Why This Matters
This direct comparison confirms that the specific aglycone structure of cimigenol confers superior cytotoxic activity relative to closely related triterpenoids, making it the preferred reference compound for liver and lung cancer screening programs.
- [1] Lu L, Chen JC, Li Y, et al. Studies on the Constituents of Cimicifuga foetida Collected in Guizhou Province and Their Cytotoxic Activities. Chem Pharm Bull. 2012;60(5):571-577. View Source
